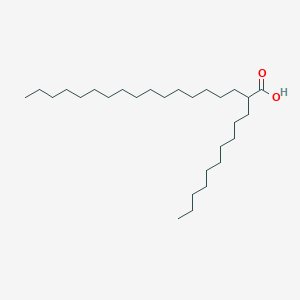![molecular formula C7H5Cl4NS B14398031 4-Chloro-N-[(trichloromethyl)sulfanyl]aniline CAS No. 88693-68-9](/img/structure/B14398031.png)
4-Chloro-N-[(trichloromethyl)sulfanyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-N-[(trichloromethyl)sulfanyl]aniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a chloro group and a trichloromethylsulfanyl group attached to an aniline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-[(trichloromethyl)sulfanyl]aniline typically involves the reaction of 4-chloroaniline with trichloromethylsulfanyl reagents under controlled conditions. One common method involves the nucleophilic substitution reaction where 4-chloroaniline reacts with trichloromethylsulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C to ensure the stability of the reactants and products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or distillation to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-N-[(trichloromethyl)sulfanyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or organic solvents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Substituted aniline derivatives.
Applications De Recherche Scientifique
4-Chloro-N-[(trichloromethyl)sulfanyl]aniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential antimicrobial properties against bacteria and fungi.
Medicine: Explored for its potential use in the development of pharmaceutical agents.
Industry: Utilized in the manufacture of pesticides and other agrochemicals .
Mécanisme D'action
The mechanism of action of 4-Chloro-N-[(trichloromethyl)sulfanyl]aniline involves its interaction with biological molecules through electrophilic aromatic substitution reactions. The chloro and trichloromethylsulfanyl groups enhance the compound’s reactivity, allowing it to interact with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its antimicrobial and pesticidal properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloroaniline: Similar structure but lacks the trichloromethylsulfanyl group.
Dichloroaniline: Contains two chloro groups instead of one chloro and one trichloromethylsulfanyl group
Uniqueness
4-Chloro-N-[(trichloromethyl)sulfanyl]aniline is unique due to the presence of both chloro and trichloromethylsulfanyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
88693-68-9 |
|---|---|
Formule moléculaire |
C7H5Cl4NS |
Poids moléculaire |
277.0 g/mol |
Nom IUPAC |
4-chloro-N-(trichloromethylsulfanyl)aniline |
InChI |
InChI=1S/C7H5Cl4NS/c8-5-1-3-6(4-2-5)12-13-7(9,10)11/h1-4,12H |
Clé InChI |
YQFNMVVMBFATGJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NSC(Cl)(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


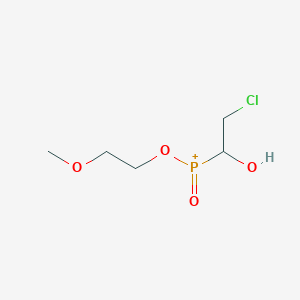
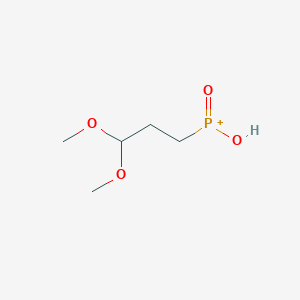
![Morpholine, 4-[2-[(trimethylsilyl)oxy]ethyl]-](/img/structure/B14397956.png)
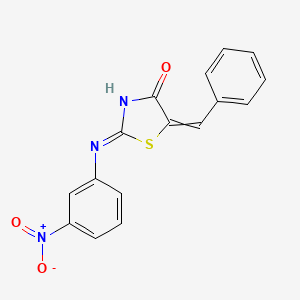
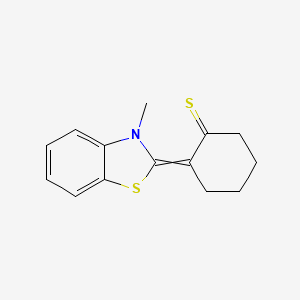
![3,3-Dimethyl-5-oxo-8-[(pent-4-en-1-yl)oxy]bicyclo[4.2.0]octan-1-yl acetate](/img/structure/B14397991.png)

![1-(2,3-Dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one](/img/structure/B14397999.png)
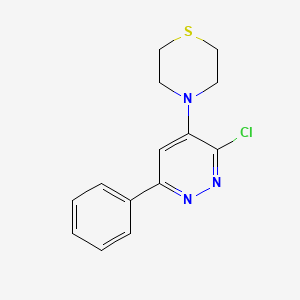
![4-Chloro-6-[2-(2-hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]-3-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14398009.png)
![Methyl 4-[(acetyloxy)methyl]-5-oxoundecanoate](/img/structure/B14398013.png)
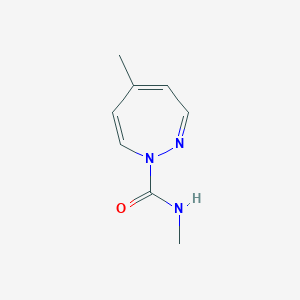
![2,2,2-Trichloro-1-[(3-methylbutyl)sulfanyl]ethan-1-ol](/img/structure/B14398023.png)
